SMI-16a

PIM2 Inhibition Biochemical Assay Kinase Selectivity

SMI-16a (PIM1/2 Kinase Inhibitor VI) is a cell-permeable thiazolidinedione derivative that functions as an ATP-competitive inhibitor of the PIM family of serine/threonine kinases. It is distinguished by its potent inhibition of both PIM1 and PIM2 isoforms, with IC50 values of 150 nM and 20 nM, respectively.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
Cat. No. B15602568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMI-16a
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+
InChIKeyGBWOSXZUTXXXQF-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SMI-16a Procurement Guide: A Potent and Selective PIM Kinase Inhibitor


SMI-16a (PIM1/2 Kinase Inhibitor VI) is a cell-permeable thiazolidinedione derivative that functions as an ATP-competitive inhibitor of the PIM family of serine/threonine kinases [1]. It is distinguished by its potent inhibition of both PIM1 and PIM2 isoforms, with IC50 values of 150 nM and 20 nM, respectively . Its well-characterized selectivity profile and in vivo efficacy make it a valuable tool compound for oncology research.

Why Generic Substitution of SMI-16a with Other PIM Inhibitors Fails to Replicate Experimental Outcomes


Substituting SMI-16a with another PIM inhibitor, even one with seemingly comparable biochemical potency, is not straightforward. Critical differences in functional activity, assay conditions, and secondary pharmacology can profoundly impact experimental reproducibility [1]. Notably, SMI-16a exhibits unique functional effects not shared by the broader class of PIM inhibitors. For instance, SMI-16a and its analog SMI-4a uniquely reduce PIM2 protein levels and impair multiple myeloma cell survival preferentially under acidic conditions, a property not observed with pan-PIM inhibitors like AZD1208, CX-6258, or PIM447 [2]. This context-dependent activity and its singular combination with other agents underscore why simple class-based substitution is inadequate.

SMI-16a Quantitative Evidence Guide: Head-to-Head Performance Data


SMI-16a Exhibits Potent, Isoform-Specific Inhibition of PIM2

SMI-16a demonstrates a 7.5-fold greater potency for the PIM2 isoform compared to PIM1 in cell-free assays . While not the most potent PIM2 inhibitor in its class (e.g., PIM447 and AZD1208 show picomolar to low nanomolar Ki/IC50 values), this specific inhibition profile is a defining characteristic of SMI-16a and its related family members .

PIM2 Inhibition Biochemical Assay Kinase Selectivity

SMI-16a Demonstrates Broad Kinase Selectivity with Minimal Off-Target Activity

In a broad kinase selectivity panel of 57 to 60 kinases, SMI-16a at a concentration of 5 µM produced 18% or less inhibition of the vast majority of kinases screened, underscoring its high selectivity profile [1]. This level of selectivity is an important factor for minimizing confounding off-target effects in cellular and in vivo experiments.

Kinase Profiling Selectivity Off-Target Effects

SMI-16a Uniquely Reduces PIM2 Protein Levels Under Tumor-Relevant Acidic Conditions

In a direct functional comparison, the thiazolidinedione family of compounds, including SMI-16a and its analog SMI-4a, uniquely caused a reduction in PIM2 protein levels and impaired multiple myeloma (MM) cell survival under acidic conditions (pH 6.8) [1]. This effect was not observed with other types of PIM inhibitors, specifically the pan-PIM inhibitors AZD1208, CX-6258, and PIM447, which were tested in parallel [2]. This demonstrates that SMI-16a's mechanism of action extends beyond simple kinase inhibition to include regulation of PIM2 stability in a physiologically relevant context.

Functional Differentiation Tumor Microenvironment Multiple Myeloma

SMI-16a Demonstrates In Vivo Efficacy and Tolerability in Tumor Xenograft Models

In a mouse xenograft model using JC adenocarcinoma cells, intraperitoneal administration of SMI-16a at a dose of 50 mg/kg/day for five days per week resulted in an approximate 46% reduction in tumor mass by day 20 . Importantly, this efficacious dose was well-tolerated, with no significant loss of body weight observed . The maximum tolerated dose (MTD) in this model was determined to be 50 mg/kg, as a higher dose of 100 mg/kg was overtly toxic . This establishes a clear, quantitative benchmark for in vivo activity and a defined therapeutic window.

In Vivo Efficacy Tumor Xenograft Pharmacodynamics

SMI-16a Restores Osteoblastogenesis and Prevents Myeloma-Induced Bone Destruction

In the context of multiple myeloma (MM), PIM2 overactivity contributes to suppression of osteoblast differentiation. Treatment with SMI-16a successfully restored osteoblastogenesis that had been suppressed by inhibitory factors from MM cells [1]. In vivo, SMI-16a treatment effectively prevented bone destruction while simultaneously suppressing MM tumor growth in an established animal model of myeloma bone disease . This dual anti-tumor and bone-protective effect sets SMI-16a apart from many other PIM inhibitors, whose effects on the bone microenvironment have not been as thoroughly characterized.

Osteoblastogenesis Bone Metastasis Multiple Myeloma

SMI-16a Cooperatively Enhances Anti-Myeloma Effects with Carfilzomib

Proteasome inhibitors are a cornerstone of multiple myeloma therapy but can paradoxically increase PIM2 protein levels through ubiquitination-independent proteasomal degradation [1]. SMI-16a effectively mitigates this carfilzomib-induced increase in PIM2 protein and cooperatively enhances the anti-MM effects of the proteasome inhibitor [2]. This represents a specific, validated combination strategy supported by mechanistic data.

Combination Therapy Multiple Myeloma Proteasome Inhibitor

SMI-16a: Optimal Research and Application Scenarios


Investigating Tumor Microenvironment-Dependent PIM2 Signaling

Acidic microenvironments, common in solid tumors and bone marrow niches, can influence drug response. SMI-16a is an ideal tool for these studies as it demonstrates a unique, context-dependent activity: it reduces PIM2 protein levels and impairs cell survival preferentially under acidic conditions (pH 6.8), an effect not replicated by other PIM inhibitors [1]. This allows researchers to specifically study the biology of PIM2 stability and function in a more physiologically relevant context.

Studying PIM2-Mediated Myeloma Bone Disease and its Amelioration

The PIM2 kinase is a critical mediator of bone destruction in multiple myeloma. SMI-16a is uniquely positioned for use in research on myeloma bone disease [1]. It has been shown to restore osteoblast differentiation and prevent bone destruction in preclinical models, offering a tool to dissect the specific role of PIM2 in the bone microenvironment and to evaluate PIM2 inhibition as a strategy for managing tumor-induced bone loss.

Exploring Rational Combination Strategies to Overcome Drug Resistance in Myeloma

Proteasome inhibitors like carfilzomib are a standard of care for multiple myeloma, but they can induce a compensatory increase in PIM2, potentially contributing to resistance [1]. SMI-16a uniquely mitigates this protein level increase, providing a clear rationale for its use in combination studies. It serves as a key tool for investigating mechanistic links between the proteasome pathway and PIM2 signaling and for evaluating whether combined inhibition can yield synergistic anti-tumor effects.

In Vivo and In Vitro Studies Requiring a Well-Characterized, Tolerable PIM Inhibitor

For preclinical studies requiring validated in vivo dosing, SMI-16a offers a distinct advantage. Its in vivo profile is well-established, demonstrating a high level of efficacy (~46% tumor growth inhibition at 20 days) at a defined and tolerable dose (50 mg/kg daily) [1]. This reliability makes it a strong candidate for researchers designing new xenograft experiments or investigating PIM kinase pharmacology, minimizing the need for extensive, de novo in vivo optimization.

Technical Documentation Hub

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